molecular formula C13H10F3NO B1299139 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 297763-74-7

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B1299139
CAS No.: 297763-74-7
M. Wt: 253.22 g/mol
InChI Key: HGKQBLACUGAMBK-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-(trifluoromethyl)aniline with cyclohexanone in the presence of a strong acid catalyst can lead to the formation of the desired compound. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydro derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

    Substitution: Nucleophilic reagents such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced carbazole derivatives, and substituted carbazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(trifluoromethyl)-1H-indole-2,3-dione: Another trifluoromethyl-containing compound with similar biological activities.

    6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A structurally related compound with potential therapeutic applications.

    6-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one: A compound with similar chemical properties and biological activities.

Uniqueness

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific structural features, including the presence of the trifluoromethyl group and the carbazole core. These features contribute to its enhanced chemical stability, biological activity, and potential for diverse scientific research applications. The compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for further study and development.

Properties

IUPAC Name

6-(trifluoromethyl)-2,3,4,9-tetrahydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)7-4-5-10-9(6-7)8-2-1-3-11(18)12(8)17-10/h4-6,17H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKQBLACUGAMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353773
Record name 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297763-74-7
Record name 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one was prepared from 4-(trifluoromethyl)aniline (5.5 g, 34 mmol) and 2-(hydroxymethylene)cyclohexanone (3.9 g, 31 mmol) in a similar manner as described above to give 2.25 g (29%) of a dark brown solid. 1H-NMR (DMSO-d6): δ 12.05 (s, 1H), 8.11 (s, 1H), 7.56 (s, 2H), 3.00 (t, 2H), 2.58 (t, 2H), 2.19-2.13 (m, 2H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
2-(hydroxymethylene)cyclohexanone
Quantity
3.9 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one was prepared from 4-(trifluoromethyl)aniline (5.5 g, 34 mmol) and 2-(hydroxymethylene)cyclohexanone (3.9 g, 31 mmol) in a similar manner as described above to give 2.25 g (29%). of a dark brown solid. 1H-NMR (DMSO-d6): δ 12.05 (s, 1H), 8.11 (s, 1H), 7.56 (s, 2H), 3.00 (t, 2H), 2.58 (t, 2H), 2.19-2.13 (m, 2H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
2-(hydroxymethylene)cyclohexanone
Quantity
3.9 g
Type
reactant
Reaction Step One

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